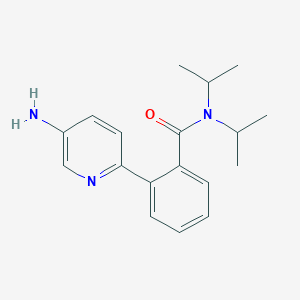

![molecular formula C16H17N3O3 B5579234 1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5579234.png)

1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazopyridines and has been studied for its unique chemical properties and biological effects.

Applications De Recherche Scientifique

Crystal Correlation and Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds, including structures similar to 1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine, have shown significant promise in treating heart and circulatory failures. Their structural features, particularly with bulky substituents or electron-rich moieties, have been studied for their potential as acetylcholinesterase (AChE) inhibitors. Notably, derivatives with a biphenyl side chain have demonstrated potential in this context, indicating a promising avenue for therapeutic applications beyond traditional drug paradigms (Huey Chong Kwong et al., 2019).

Electrochemical Synthesis for Pharmaceutical Applications

The electrochemical tandem sp3 (C–H) double amination process offers a novel pathway for synthesizing 3-acyl imidazo[1,5-a]pyridines, a structurally significant moiety in pharmaceuticals. This method simplifies the conventional multi-step synthesis into a single step, leveraging redox mediators for efficient production, thereby streamlining the pathway to obtain compounds with potential pharmaceutical applications (Qiang Wang et al., 2022).

Antituberculotic Activity

Research into the derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid has uncovered compounds with suspected antituberculotic activity. The synthesis of these compounds and their subsequent testing for antituberculotic properties underscore the potential of imidazo[4,5-b]pyridine derivatives as a basis for developing new treatments for tuberculosis, highlighting the importance of structural modifications for enhanced bioactivity (L. Bukowski & M. Janowiec, 1996).

Photoreaction Studies for Material Sciences

Studies on diarylethene derivatives with imidazo[1,2-a]pyridine rings have revealed their capability for thermally irreversible photochromic systems. Such compounds exhibit photoinduced ring-closure reactions, with potential applications in material sciences, especially in the development of materials with photoresponsive properties. The reversible photoreaction and the stable absorption of the closed-ring form at elevated temperatures suggest utility in creating photochromic materials with long-lasting stability (Yasuhide Nakayama et al., 1991).

Prospective Therapeutic Agents

The imidazo[1,2-a]pyridine scaffold has been extensively studied for its broad spectrum of pharmacological applications, including anticancer, antimicrobial, and antiviral activities. This diversity underscores the scaffold's significance as a "drug prejudice" platform, facilitating the development of novel therapeutic agents by structural modifications. The representation of this scaffold in various marketed preparations emphasizes its importance in drug discovery and development processes (A. Deep et al., 2016).

Mécanisme D'action

The mechanism of action of TMP derivatives is often associated with their ability to inhibit key proteins involved in cell growth and proliferation . For example, TMP derivatives have displayed notable anti-cancer effects by effectively inhibiting tubulin . In another study, a TMP-based agent was found to boost the anticancer therapy with reduced adverse effects when used in combination therapy .

Safety and Hazards

The safety and hazards associated with TMP derivatives can also vary depending on the specific compound. While some TMP derivatives have shown promising therapeutic effects, others may have potential toxicity or adverse effects . Therefore, it’s crucial to conduct thorough safety assessments for each specific TMP derivative.

Orientations Futures

Given the diverse bioactivity effects of TMP derivatives, they hold great potential for the development of new therapeutic agents across a wide range of biomedical applications . Future research could focus on optimizing the synthesis of these compounds, further elucidating their mechanisms of action, and conducting comprehensive safety assessments. This will pave the way for the potential use of these compounds in clinical settings.

Propriétés

IUPAC Name |

1-methyl-2-(3,4,5-trimethoxyphenyl)imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-19-12-5-6-17-9-11(12)18-16(19)10-7-13(20-2)15(22-4)14(8-10)21-3/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPIYJXFUZXEHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=NC=C2)N=C1C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

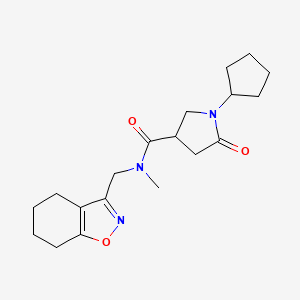

![8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)

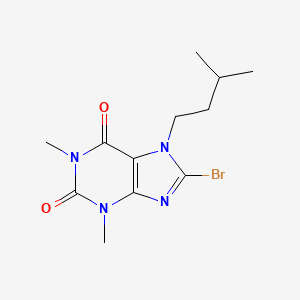

![(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5579158.png)

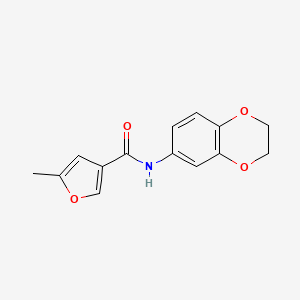

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5579166.png)

![6-ethyl-3-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5579176.png)

![1-(2-chloro-4-fluorobenzyl)-N'-[(5-methyl-2-furyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5579182.png)

![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5579184.png)

![2,3,4-trifluoro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzenesulfonamide](/img/structure/B5579196.png)

![4-(4-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5579205.png)

![(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5579213.png)

![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(methylthio)pyrimidin-4-amine](/img/structure/B5579227.png)